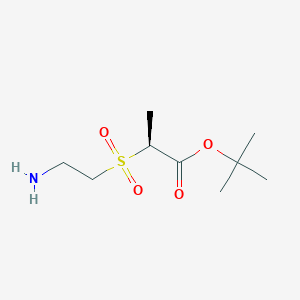

tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate

Description

Properties

Molecular Formula |

C9H19NO4S |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(2-aminoethylsulfonyl)propanoate |

InChI |

InChI=1S/C9H19NO4S/c1-7(15(12,13)6-5-10)8(11)14-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |

InChI Key |

BRCZEMQGXZBBEP-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)S(=O)(=O)CCN |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)S(=O)(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

- Starting Material : The synthesis often begins with a chiral amino acid derivative, such as (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid .

- Activation and Coupling : The amino group of the amino acid derivative is protected, and the carboxyl group is activated for coupling with a sulfonyl chloride derivative.

- Sulfonylation : The activated amino acid derivative is then coupled with 2-aminoethanesulfonyl chloride to introduce the sulfonyl group.

- Deprotection : Finally, any protecting groups are removed to yield the desired compound.

Detailed Synthesis Steps

Protection of the Amino Group :

- The amino group of (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid is already protected with a tert-butoxycarbonyl (Boc) group.

- If necessary, this step can be performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Activation of the Carboxyl Group :

- The carboxyl group can be activated using dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in dichloromethane (DCM) at low temperatures.

-

- 2-Aminoethanesulfonyl chloride is added to the activated amino acid derivative in the presence of a base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reaction.

- The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

- If additional protecting groups were used, they are removed using appropriate deprotecting agents like trifluoroacetic acid (TFA) for Boc groups.

Purification

- The crude product is purified using flash chromatography on silica gel with an appropriate solvent system, such as ethyl acetate/hexane or dichloromethane/methanol.

Analysis and Characterization

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR are used to confirm the structure and purity of the compound. Expected signals include those corresponding to the tert-butyl group, the sulfonyl group, and the aminoethane chain.

- Mass Spectrometry (MS) : Used to confirm the molecular weight and fragmentation pattern of the compound.

Physical and Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C$${9}$$H$${18}$$N$${2}$$O$${4}$$S |

| Molecular Weight | 250.31 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents like DCM and ethyl acetate |

Research Outcomes and Applications

The synthesis of This compound contributes to the development of novel compounds with potential applications in pharmaceutical chemistry. Sulfonyl groups are known for their ability to participate in various biochemical interactions, making them valuable in drug design.

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under basic conditions and clean acid-mediated cleavage.

Key Observations :

-

The tert-butyl group stabilizes the ester against nucleophilic attack under basic conditions but is labile in acidic media ( , ).

-

Stereochemistry at C2 (S-configuration) remains intact during hydrolysis due to the absence of racemization under mild acidic conditions .

Sulfonamide Reactivity

The 2-aminoethanesulfonyl moiety exhibits dual reactivity: the sulfonyl group acts as an electron-withdrawing group, while the primary amine participates in nucleophilic reactions.

Mechanistic Notes :

-

The amino group’s nucleophilicity is reduced by the adjacent sulfonyl group, requiring activation (e.g., DIPEA) for efficient acylation/alkylation .

-

Steric hindrance from the tert-butyl ester may slow reactions at the sulfonamide nitrogen .

Chiral Center Stability

The (2S)-configuration introduces stereochemical considerations in reactions involving the α-carbon:

Critical Insight :

Racemization is minimized under mild acidic or enzymatic conditions but becomes significant in strongly basic or high-temperature environments .

Thermal Decomposition Pathways

While direct studies are lacking, analogous tert-butyl sulfonates decompose via:

| Pathway | Conditions | Products | Reference |

|---|---|---|---|

| Radical scission | Pyrolysis (>200°C) | Isobutene, sulfonic acid | (di-tert-butyl sulfide) |

| Acid-catalyzed | H₂SO₄, heat | Propanoic acid derivatives | (tert-butyl chloride) |

Risk Assessment :

Scientific Research Applications

tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate has found applications in several scientific research areas:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or other biomolecules. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various biochemical pathways.

Comparison with Similar Compounds

Dipeptide-Based tert-Butyl Esters ()

Compounds 24d and 24e from Anneta et al. () are stereoisomeric tert-butyl esters with hydroxyhexanamido substituents. Key differences include:

- Stereochemistry : 24d (2S) vs. 24e (2R) configuration, leading to distinct NMR chemical shifts and physical states (e.g., colorless oils).

- Substituents : Both lack the sulfonamide group, instead featuring hydroxyhexanamido chains linked to aromatic moieties.

- Synthetic Efficiency : Yields for 24d and 24e (68%) are lower than that of 24b (90%), suggesting steric or electronic challenges in introducing bulkier groups.

Implications : The sulfonamide group in the target compound may enhance solubility in polar solvents compared to the hydrophobic hydroxyhexanamido chains in 24d/24e. The tert-butyl ester in all cases likely improves stability during synthesis .

Fungicidal Propanoate Derivatives ()

A Qi-site complex III inhibitor from the European Patent Application () shares the tert-butyl propanoate backbone but differs in substituents:

- Active Group: Pyridine-2-carbonylamino vs. aminoethanesulfonyl.

- Biological Activity : The pyridine derivative acts as a fungicide, targeting fungal respiration, whereas the sulfonamide group in the target compound may interact with enzymes like phospholipase A₂ (PLA₂) or proteases.

Implications : The sulfonamide group’s hydrogen-bonding capacity may favor enzyme inhibition, while the pyridine derivative’s aromaticity aids in target-site binding for fungicidal activity .

Fmoc-Protected tert-Butyl Propanoate ()

The Fmoc-protected compound (CAS 152781-25-4) in highlights differences in protective groups and applications:

- Functional Groups: Fmoc-protected amine and carbamoyl vs. aminoethanesulfonyl.

- Molecular Weight : 410.46 (Fmoc derivative) vs. ~265 (target compound).

- Applications : The Fmoc group is standard in solid-phase peptide synthesis (SPPS), whereas the sulfonamide group may serve as a bioisostere for phosphate or carboxylate groups.

Implications : The target compound’s lower molecular weight and unprotected amine may improve bioavailability compared to the Fmoc derivative, which requires deprotection for activity .

Biological Activity

tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profiles is crucial for its application in therapeutic contexts. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₉N₃O₄S

- Molecular Weight : 239.33 g/mol

Research indicates that this compound may interact with various biological targets, influencing several biochemical pathways. Its mechanism is primarily attributed to:

- Inhibition of specific enzymes : This modulation can affect metabolic processes and cellular signaling pathways.

- Regulation of gene expression : The compound appears to influence transcription factors involved in inflammatory responses and immune regulation, potentially impacting conditions like diabetes and cancer.

Antioxidant Activity

Antioxidant properties have been noted in various studies, suggesting that this compound can scavenge free radicals and reduce oxidative stress. This activity is critical in preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. For instance, it may down-regulate pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses.

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. The IC50 values for various cell lines are summarized in the following table:

Case Studies

- Diabetes Model : In a study involving diabetic rats, administration of this compound resulted in improved glycemic control and reduced markers of oxidative stress compared to controls .

- Cancer Research : A recent investigation into its effects on pancreatic cancer cells demonstrated significant apoptosis induction through the activation of caspase pathways . The compound also inhibited cell proliferation effectively at concentrations as low as 5 µM.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other compounds featuring similar structures or functional groups. For instance, compounds with a tert-butyl motif often exhibit altered pharmacokinetic properties such as increased lipophilicity, which can affect their bioavailability and toxicity profiles .

| Compound | Biological Activity | Lipophilicity |

|---|---|---|

| This compound | Antioxidant, Anti-inflammatory, Cytotoxic | Moderate |

| Bosentan | Antifibrotic | High |

| Vercirnon | Anti-inflammatory | Moderate to High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate, and what factors influence yield and stereochemical purity?

- Methodological Answer : Synthesis typically involves coupling tert-butyl-protected intermediates with sulfonyl and amino groups under anhydrous conditions. For example, tert-butyl esters are often synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) in tetrahydrofuran (THF) or dichloromethane (DCM), with yields influenced by reaction temperature, stoichiometry, and protecting group stability. Stereochemical purity is maintained using chiral auxiliaries or enantioselective catalysis, as seen in analogous tert-butyl amino ester syntheses . Purification via flash chromatography or recrystallization is critical to isolate the (2S)-stereoisomer.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR are used to confirm stereochemistry and functional groups. For tert-butyl esters, signals near δ 1.38 ppm (9H, singlet) confirm the tert-butyl group, while sulfonyl protons appear downfield (δ 3.5–4.5 ppm). Discrepancies in splitting patterns may require 2D NMR (e.g., COSY, HSQC) to resolve .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M-H]) and fragmentation patterns to verify molecular weight and functional group losses .

- X-ray Crystallography : Single-crystal analysis (e.g., R factor < 0.05) resolves absolute configuration, as demonstrated for structurally related tert-butyl esters .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Hybrid DFT calculations (e.g., B3LYP/6-31G*) can model NMR chemical shifts and compare them to experimental data. For example, tert-butyl carbamates show deviations < 0.3 ppm when solvent effects (e.g., PCM model for DCM) are included. Discrepancies in sulfonyl group shifts may arise from conformational flexibility; molecular dynamics simulations can identify dominant rotamers . Validation via NOESY or variable-temperature NMR is advised to confirm dynamic effects .

Q. How can the hygroscopic nature of this compound be managed during experimental handling to ensure reproducibility?

- Methodological Answer :

- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) with desiccants (e.g., molecular sieves). Avoid exposure to humidity during weighing by using gloveboxes or vacuum-dried glassware .

- Handling : Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents. Monitor water content via Karl Fischer titration if hygroscopicity impacts reaction yields .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

- Methodological Answer : Large-scale reactions risk racemization due to prolonged heating or acidic/basic conditions. Mitigation strategies include:

- Low-Temperature Coupling : Perform reactions at 0–5°C to minimize epimerization .

- Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undesired enantiomers, as applied to tert-butyl amino esters .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor ee in real-time during continuous flow synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer : Solubility discrepancies may arise from crystallinity or polymorphic forms. Systematic screening using polarized light microscopy and DSC can identify polymorphs. For example, tert-butyl esters with sulfonyl groups often exhibit higher solubility in aprotic solvents (e.g., DCM) than in alcohols due to reduced hydrogen bonding. Quantify solubility via gravimetric analysis under controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.